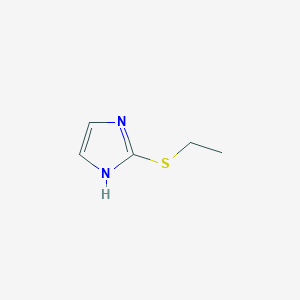
2-ethylsulfanyl-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylsulfanyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethylsulfanyl group at the second position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylsulfanyl-substituted nitriles with amines, followed by cyclization and dehydration steps . The reaction conditions often require the use of catalysts such as nickel or rhodium to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylsulfanyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Alkylated or acylated imidazoles.
Wissenschaftliche Forschungsanwendungen
2-Ethylsulfanyl-1H-imidazole has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethylsulfanyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways . The imidazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1H-imidazole: The parent compound without the ethylsulfanyl group.
2-Methyl-1H-imidazole: Substituted with a methyl group instead of an ethylsulfanyl group.
2-Phenyl-1H-imidazole: Substituted with a phenyl group.
Uniqueness: 2-Ethylsulfanyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
7565-39-1 |
|---|---|
Molekularformel |
C5H8N2S |
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
2-ethylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C5H8N2S/c1-2-8-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
ZZKKGEQXOTVRRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


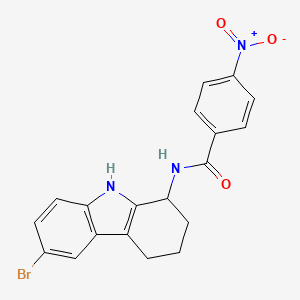
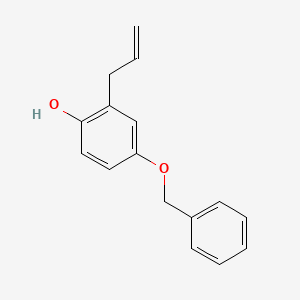
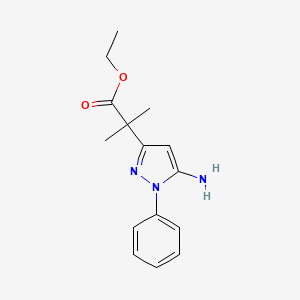
![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)

![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)
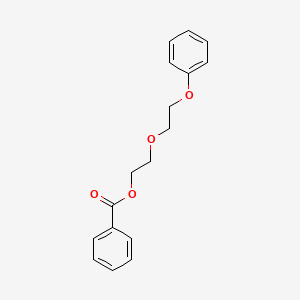
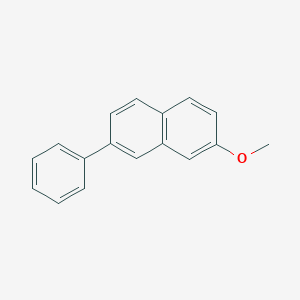
![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)


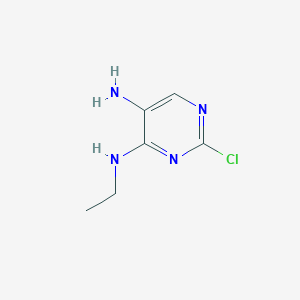
![1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride](/img/structure/B8690757.png)
